B1577336 Myticin C

Myticin C

Cat. No.: B1577336
Attention: For research use only. Not for human or veterinary use.
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Description

Myticin C is a cysteine-rich antimicrobial peptide (AMP) originally isolated from the hemocytes and plasma of the Mediterranean mussel, Mytilus galloprovincialis . It is produced as a prepro-protein that is proteolytically processed into a mature, active 40-amino acid peptide characterized by four intramolecular disulfide bridges . As a key component of the innate immune response in marine bivalves, this compound exhibits a range of bioactivities with significant potential for research and therapeutic development. Key Research Applications and Value: • Antiviral Research: this compound has demonstrated promising antiviral activity against a broad spectrum of viruses. Studies show it can inhibit the ostreid herpesvirus 1 (OsHV-1), a major pathogen in aquaculture, and has also shown efficacy against human herpes simplex viruses 1 and 2 (HSV-1 and HSV-2) . Recombinant expression of this compound in fish cell lines was also shown to confer protection against fish rhabdovirus (VHSV) . • Immunomodulation: Beyond direct microbial killing, this compound functions as an immunomodulator. It is considered a chemokine/cytokine-like molecule in invertebrates, as it can alter the expression of other immune-related genes in mussels and demonstrates chemotactic activity, attracting hemocytes to sites of injury or infection . • Wound Healing and Cell Migration: Transcriptomic and functional analyses reveal that this compound treatment activates genes related to cellular movement and can promote wound healing, as evidenced by accelerated regeneration in models using human keratinocytes and zebrafish larvae . • Antimicrobial Properties: The peptide displays antibacterial activity against various Gram-positive bacteria, with certain isoforms also active against Gram-negative bacteria and fungi . This compound is notable for its extraordinary molecular diversity, with a high level of polymorphism observed in mussel populations, suggesting an evolutionary adaptation to diverse pathogens . This peptide is provided as a synthetic product with a high purity level, enabling research into innate immunity, novel antiviral mechanisms, and the development of new therapeutic leads. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

QEAQSVACTSYYCSKFCGSAGCSLYGCYLLHPGKICYCLHCSR

Origin of Product

United States

Discovery and Initial Research Trajectories of Myticin C

Early Spectroscopic and Computational Approaches to Structural Postulation of Myticin C

Computational Chemistry Approaches in this compound Structural Analysis

Computational chemistry has played a significant role in analyzing the structure of this compound and understanding the relationship between its structure and function. routledge.comacs.org These approaches allow researchers to study, characterize, and predict the structure and stability of chemical systems like peptides. routledge.com

Molecular dynamics (MD) simulations have been employed to structurally characterize this compound. researchgate.net These simulations have been used to identify regions within the peptide composed of highly variable amino acids and to determine the minimal active peptide sequence. researchgate.net Computational methods have also been utilized to predict the three-dimensional structure of the mature this compound peptide. mdpi.com

Studies have combined computational predictions with experimental techniques to analyze this compound's structural features. For instance, computational approaches were used to compute the structure of a this compound sequence expressed in Italian mussels. acs.org This computational structural data was then used in conjunction with the synthesis and testing of the mature peptide and related fragments to assess their antimicrobial activity under different conditions, such as varying pH levels. acs.org

Computational analyses have also contributed to understanding the high sequence variability observed in this compound. By analyzing sequences and utilizing tools like Datamonkey Adaptive Evolution Server, researchers have investigated potential episodic positive selection on specific amino acid sites within the mature peptide. mdpi.com Predicted three-dimensional structures obtained computationally have been modified to highlight sites under significant positive and negative selection, providing insights into the potential functional and structural roles of these variable positions. mdpi.com

Furthermore, molecular dynamics simulations have been highlighted as useful tools for studying transient mechanisms in fluid lipid bilayer systems, which is relevant for understanding the interaction of antimicrobial peptides like this compound with cell membranes. researchgate.net While some studies on synthetic analogues of this compound have used techniques like circular dichroism spectroscopy to confirm structural aspects like thermostability and binding, computational approaches complement these experimental findings by providing detailed insights into molecular behavior and interactions. researchgate.net

The structural analysis of this compound using computational chemistry has helped to elucidate its compact CSαβ scaffold and γ-core motif, structures commonly found in various AMPs. researchgate.net These studies emphasize the importance of the cysteine array and sequence variations for the peptide's biological function and their potential role in minimizing the development of pathogen resistance. researchgate.net

Elucidation of Myticin C Biosynthesis

Identification of Biosynthetic Precursors and Intermediates for Myticin C

As a peptide, this compound is synthesized from amino acid precursors through ribosomal synthesis. Sequence analysis of cloned cDNAs has revealed that this compound precursors are initially synthesized as preproproteins. researchgate.netnih.govwikipedia.org These precursors typically consist of a signal peptide, the sequence of the mature antimicrobial peptide, and a C-terminal extension. researchgate.netnih.gov While the fundamental building blocks are amino acids, specific details regarding the precise metabolic pathways channeling these amino acids into this compound synthesis or the identification of distinct intermediate peptide fragments prior to the mature form are primarily described in the context of the preproprotein processing.

Enzymology of this compound Biosynthesis: Characterization of Key Enzymes

The enzymatic processes involved in this compound biosynthesis primarily revolve around the maturation of the preproprotein precursor.

Non-ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Modules in this compound Production

Based on current scientific understanding and the available research, this compound is a ribosomally synthesized peptide. Unlike non-ribosomal peptides or polyketides, which are synthesized by large, modular enzyme complexes like NRPS and PKS, this compound is translated from a messenger RNA template by ribosomes. researchgate.netnih.govwikipedia.org Therefore, NRPS and PKS modules are not involved in the direct synthesis of the this compound peptide backbone. The biosynthesis follows the standard ribosomal protein synthesis pathway.

Post-Translational Modification Enzymes in this compound Biosynthesis

Following ribosomal synthesis, the this compound preproprotein undergoes post-translational modifications to yield the active mature peptide. A key step in this process is the proteolytic cleavage of the signal peptide and the C-terminal extension. researchgate.netnih.govwikipedia.org This processing is essential for the activation and storage of the peptide. researchgate.netresearchgate.net While specific enzymes responsible for these proteolytic cleavages in this compound biosynthesis have not been extensively characterized in the provided literature, the structure of the precursor with a putative signal peptide and a C-terminal extension strongly suggests the involvement of cellular proteases. The mature Myticin peptides comprise approximately 40 residues and feature four intramolecular disulfide bridges, which are formed through enzymatic processes involving disulfide isomerases. nih.govwikipedia.org

The proposed maturation pathway involves the synthesis of inactive preproproteins, their storage in hemocyte granules, and subsequent activation via proteolytic cleavage of the C-terminal region, particularly upon infection. researchgate.netresearchgate.net

Genetic Regulation of this compound Biosynthetic Gene Clusters

The expression of this compound is subject to complex genetic regulation, contributing to its role in the mussel immune response. This compound genes exhibit significant sequence variability among individuals of Mytilus galloprovincialis. researchgate.netcsic.esplos.orgmdpi.com This variability is thought to contribute to the mussel's ability to resist a wide range of pathogens. plos.org

Transcriptional and Translational Control Mechanisms of this compound Expression

This compound precursors are primarily expressed in hemocytes, the main immune cells in mussels. researchgate.netnih.govwikipedia.org Transcriptional control plays a significant role in regulating this compound expression. Studies have investigated the expression patterns of this compound mRNA in different tissues and under various conditions. nih.govplos.org Immune stimulation can lead to the upregulation of this compound expression. researchgate.netumaine.edu Analysis of the gene sequence has revealed considerable genomic variability of myticins. csic.es Highly conserved regulatory elements have been reported in the promoter region of myticin genes, which may contribute to their strong hemocyte-specific expression. mdpi.com

Transcriptomic analyses have provided insights into the genes modulated after this compound treatment, indicating its role in influencing the expression of other immune-related genes and cellular processes like movement. researchgate.netnih.govplos.orgmdpi.comcsic.esplos.org While transcriptional regulation is well-documented, the interplay between transcriptional and translational control in this compound expression is an area of ongoing research. Studies in mussels have indicated that the concordance between transcript and protein expression can vary depending on cellular functions and environmental contexts, suggesting the involvement of post-transcriptional mechanisms. biologists.com

Heterologous Expression and Pathway Engineering for this compound Analog Generation

The study of antimicrobial peptides (AMPs) like this compound often necessitates their production outside of their native organisms to facilitate detailed functional analysis and explore the potential for therapeutic applications. While the natural biosynthesis of this compound occurs in the hemocytes of mussels, particularly Mytilus galloprovincialis, through the processing of a prepro-protein, researchers have explored heterologous expression systems to produce recombinant this compound. nih.govwikipedia.org

Heterologous expression of this compound variants has been successfully carried out in fish cell lines, such as CHSE cells (Chinook salmon embryo cells). This approach has been instrumental in investigating the biological activities of this compound, particularly its antiviral properties against fish viruses like Viral Hemorrhagic Septicemia Virus (VHSV) and Infectious Pancreatic Necrosis Virus (IPNV). plos.orgnih.govresearchgate.netplos.orgnih.gov Recombinant this compound expressed in CHSE cells demonstrated the ability to confer protection against these viruses in vitro. plos.orgnih.govresearchgate.netnih.gov Furthermore, cell extracts from this compound-expressing fish cells exhibited chemotactic properties, suggesting a role beyond direct antimicrobial action. plos.orgnih.govresearchgate.netnih.gov

The natural diversity observed in this compound sequences among individual mussels suggests an inherent capacity for sequence variation, which can lead to peptides with potentially altered or enhanced activities. nih.govwikipedia.orgplos.org While detailed research specifically on engineering the biosynthetic pathway of this compound in heterologous hosts for the deliberate generation of novel analogs is not extensively documented in the available literature, the successful heterologous expression of existing variants provides a foundation for such endeavors.

The generation of AMP analogs often involves modifying the peptide sequence to alter properties such as charge, hydrophobicity, and secondary structure, which are known to influence antimicrobial activity and specificity. researchgate.net General principles of AMP engineering, which have been applied to other peptides to enhance their therapeutic potential, could theoretically be applied to this compound. plos.org Studies on synthetic peptides related to this compound have also been conducted to assess their antimicrobial features, providing insights into the structure-activity relationships of this class of peptides. wikipedia.orgresearchgate.net

The high level of polymorphism in this compound mRNA and the presence of multiple myticin-C genes in mussels highlight natural mechanisms for generating sequence diversity, including somatic recombination and mutation. nih.govplos.org Understanding these natural processes could inform strategies for in silico design or directed evolution approaches in heterologous systems to create this compound analogs with desired characteristics.

Current research primarily focuses on expressing naturally occurring this compound variants to study their functions. Detailed investigations into engineering the complex post-translational modifications or proteolytic processing steps of the this compound precursor in a heterologous host to produce specific, designed analogs through pathway manipulation appear to be an area with potential for future exploration.

The following table summarizes key findings regarding the heterologous expression of this compound:

Heterologous Host SystemThis compound Variant(s) ExpressedPurpose of ExpressionKey FindingsSource
CHSE fish cell lineMyt C variants (e.g., Myt Cc, Myt Ccon)Functional characterization (antiviral, chemotactic)Recombinant Myt C conferred protection against VHSV and IPNV; exhibited chemotactic activity. plos.orgnih.govresearchgate.netnih.gov

While the direct engineering of the this compound biosynthetic pathway for analog generation in heterologous systems is not widely reported in the provided search results, the successful recombinant expression of natural variants demonstrates the feasibility of producing this compound outside its native environment for further research and potential modification.

Molecular Mechanisms of Action of Myticin C

Identification and Characterization of Primary Molecular Targets of Myticin C

The primary direct molecular targets of this compound, particularly in its antimicrobial and antiviral functions, appear to be the lipid cell membranes of pathogens. mdpi.comcore.ac.uk While this compound also exhibits immunomodulatory and chemotactic activities, suggesting interactions with host proteins or receptors, the precise primary molecular targets responsible for triggering these host responses are less clearly defined in the provided literature. researchgate.netnih.govnih.gov

Protein-Myticin C Interactions: Binding Kinetics and Thermodynamics

This compound's role as an immune system modulator and a chemokine-like molecule implies interactions with protein targets within the host immune system. researchgate.netnih.govnih.gov Overexpression of this compound in hemocytes has been shown to regulate the transcriptional expression of other immune-related genes, such as other AMPs, lysozyme (B549824), and complement proteins, indicating a capacity to influence cellular processes likely mediated by protein interactions. researchgate.netnih.govnih.gov However, detailed research findings specifically on the binding kinetics and thermodynamics (e.g., association and dissociation constants, thermodynamic parameters like enthalpy and entropy changes) of this compound with identified protein targets are not available in the provided search results. General principles of protein-ligand binding kinetics and thermodynamics describe the rates of complex formation and dissociation and the energetic basis of these interactions, but specific data for this compound-protein interactions are not presented. mdpi.commalvernpanalytical.comresearchgate.netresearchgate.netnih.gov

Lipid-Myticin C Interactions: Membrane Permeabilization and Remodeling

A well-established mechanism of action for this compound, particularly against pathogens, involves its interaction with lipid cell membranes. mdpi.comcore.ac.uk This interaction leads to the permeabilization and potential remodeling of the membrane bilayer. core.ac.uk This direct action on the lipid component of pathogen membranes is considered a main basis for its antimicrobial and antiviral activities. mdpi.comcore.ac.uk The interaction is likely driven by physicochemical forces such as hydrophobic interactions between the peptide's non-polar amino acids and the membrane's hydrophobic core, and electrostatic interactions between the peptide's positive charges and the negative charges of membrane lipids, particularly in anionic membranes characteristic of many pathogens. core.ac.uk This membrane disruption can be irreversible, leading to cell death. core.ac.uk

Elucidation of Downstream Signaling Pathways Modulated by this compound

Beyond its direct effects on pathogen membranes, this compound also modulates host immune responses, acting as an immunoregulatory molecule. researchgate.netnih.govnih.gov This involves influencing downstream signaling pathways within host cells, particularly hemocytes.

Kinase Cascades and Phosphorylation Events Influenced by this compound

This compound expression or stimulation has been linked to the activation of the JAK-STAT signaling pathway and the inhibition of Suppressors of Cytokine Signaling (SOCs). researchgate.net The JAK-STAT pathway is a crucial signaling cascade in immunity that involves a series of phosphorylation events mediated by kinases. researchgate.netthermofisher.com Activation of this pathway typically leads to the phosphorylation of STAT proteins, which then act as transcription factors. researchgate.net Furthermore, transcriptomic analysis of mussel hemocytes after this compound treatment revealed enrichment in KEGG pathways related to vertebrate immune systems, including the T cell receptor signaling pathway and Th1 and Th2 cell differentiation pathways, both of which heavily involve complex kinase cascades and phosphorylation events. csic.es While the specific kinases directly targeted or activated by this compound are not explicitly identified in the provided results, its influence on these pathways indicates its ability to trigger or modulate phosphorylation-dependent signaling cascades. The term "kinase activity" and "phosphorylation" are associated with GO terms in analyses related to this compound. chapman.edu

Transcription Factor Activation and Gene Expression Alterations Induced by this compound

A significant downstream effect of this compound is the alteration of gene expression in host cells. researchgate.netnih.govnih.govcsic.es Overexpression of this compound in hemocytes can regulate the transcriptional expression of other immune-related genes, such as those encoding other antimicrobial peptides (Myticin B, Mytilin B), lysozyme, and complement proteins (MgC1q). researchgate.netnih.govnih.gov Transcriptomic analysis confirms that this compound treatment leads to the differential expression of numerous genes, with some being upregulated and others downregulated. csic.es These changes in gene expression are typically mediated by the activation or repression of transcription factors, proteins that bind to specific DNA sequences to control the rate of transcription. wikipedia.orgmdpi.com While the provided results suggest that myticin genes themselves may be regulated by specific, likely unknown, transcription factors that bind to conserved regulatory elements in their promoter regions researchgate.net, the specific transcription factors directly activated by this compound signaling or interaction, leading to the observed downstream gene expression changes, are not explicitly identified in the provided context. The modulation of pathways like JAK-STAT suggests that STAT proteins, which function as transcription factors upon phosphorylation, are likely involved in the downstream effects of this compound. researchgate.net

Cellular Stress Response Pathways Elicited by this compound

While classical cellular stress response pathways (such as the unfolded protein response, heat shock response, or DNA damage response) are well-characterized in the context of various cellular insults and viral infections, the direct elicitation of these specific pathways by this compound itself is not extensively detailed in the available research. However, studies on the effects of this compound on mussel hemocytes reveal significant cellular responses that are part of the organism's reaction to stimuli, including potential stressors like pathogens or tissue injury.

Transcriptomic analysis of hemocytes treated with this compound has revealed the modulation of genes associated with cellular movement, including myosin, transgelin, and calponin-like proteins. mdpi.com This is consistent with the observed chemotactic properties of this compound, which induce hemocyte migration, adhesion, spreading, and phagocytosis. mdpi.com These cellular activities are crucial components of the innate immune response and wound healing processes in mussels, which can be triggered by tissue injury or the presence of pathogens – conditions that induce cellular stress. mdpi.com

Furthermore, this compound expression is upregulated in response to tissue injury, and hemocytes with high concentrations of this compound migrate to the damaged area. mdpi.comidrblab.net This response to tissue injury can be considered a form of cellular and organismal stress response aimed at restoring homeostasis. The ability of this compound to influence the expression of other immune genes also indicates its role in coordinating cellular responses to perceived threats or damage. nih.gov Although the direct signaling cascades that link this compound sensing to the activation of specific stress response pathways like UPR or heat shock are not explicitly defined, the observed cellular activation, migration, and changes in gene expression represent a robust cellular response to this compound stimulation.

Mechanistic Insights from Structural Biology of this compound-Target Complexes

Structural biology plays a crucial role in understanding the precise mechanisms by which this compound interacts with its targets. This compound is known to be a cysteine-rich peptide, and the presence of intramolecular disulfide bridges is a characteristic feature of its mature structure. nih.govresearchgate.net These disulfide bonds contribute to the stability and folding of the peptide, which is essential for its biological activity. researchgate.net The mature Myticin molecule is reported to consist of 40 residues with four intramolecular disulfide bridges. nih.govresearchgate.net

Studies on the structure-activity relationships of this compound, including investigations into its reduced form, have indicated that its structure can be pH-dependent. Acidic environments, for instance, have been shown to increase the alpha-helical content of reduced this compound, which was correlated with its ability to aggregate artificial phospholipid membranes and inhibit bacterial growth at low pH. This suggests that conformational changes influenced by the local environment can impact this compound's interaction with target membranes.

Co-crystallization and Cryo-EM Studies of this compound Bound to Biological Macromolecules

Co-crystallization and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used to determine the high-resolution three-dimensional structures of biological macromolecules and their complexes with ligands or other molecules. Co-crystallization involves forming a crystal of the biological molecule bound to its target or a ligand, which can then be analyzed using X-ray diffraction to elucidate the complex's structure. Cryo-EM, on the other hand, allows for the determination of structures from frozen solutions of biological samples, often without the need for crystallization, and is particularly useful for large complexes.

Based on the available search results, specific studies detailing the co-crystallization or Cryo-EM of this compound bound to its biological targets (such as viral proteins, bacterial membranes, or host receptors) were not identified. While these techniques are standard in structural biology for understanding molecular interactions, their application specifically to this compound-target complexes does not appear to be widely reported in the provided literature. Such studies, if undertaken, would provide invaluable atomic-level detail on how this compound interacts with its binding partners, offering deeper insights into its mechanisms of action.

Molecular Dynamics Simulations and Computational Docking of this compound

Molecular dynamics (MD) simulations and computational docking are in silico techniques that complement experimental structural biology by providing dynamic and predictive insights into molecular interactions. Molecular docking is used to predict the preferred orientation and binding affinity of a small molecule (like a peptide) to a target protein or other macromolecule. MD simulations extend this by simulating the time-dependent behavior of a molecular system, allowing researchers to observe the stability of complexes, conformational changes, and the dynamics of interactions over time.

Research involving computational approaches has begun to shed light on this compound interactions. One recent preprint utilized molecular docking, molecular dynamics simulations, and binding free energy calculations to study the interaction of various antiviral peptides, including this compound, with the heptad repeat 2 (HR2) region of the MERS-CoV Spike protein. This study predicted the binding affinity and characterized the peptide-protein interactions and stability of the complexes. The results indicated that this compound, among other tested peptides, formed a relatively compact complex with the HR2 region, suggesting potential inhibitory activity against viral fusion.

Molecular dynamics simulations have also been applied to study the pH-dependent structural behavior of reduced this compound, providing insights into how environmental conditions can influence its conformation and potentially its interaction with membranes. These computational methods are valuable tools for generating hypotheses about this compound's interactions and guiding future experimental investigations into its molecular mechanisms.

Cellular and Subcellular Effects of Myticin C

Impact of Myticin C on Cellular Proliferation and Viability in In Vitro Models

Research into the direct effects of this compound on the proliferation and viability of cells has yielded model-specific results. Studies involving the expression of recombinant this compound in fish cell lines, such as Chinook salmon embryo (CHSE) cells, have provided initial insights. In these models, the expression of this compound variants fused with Green Fluorescent Protein (GFP) did not produce noticeable effects on cell morphology or viability. nih.gov

However, when applied to mussel hemocytes, this compound induces significant morphological changes. nih.gov Treatment of hemocytes with this compound led to an increase in cell size and area, with treated cells becoming up to 36% longer and 64.8% larger in area than controls. nih.govresearchgate.net These changes are associated with the formation of actin structures and cytoplasmic extensions reminiscent of podosomes, which are involved in cell mobility, suggesting a role in hemocyte activation and migration rather than proliferation. nih.gov

Cell Line / TypeObserved Effect of this compoundReference
Chinook salmon embryo (CHSE) cellsNo detectable effects on cell morphology or viability. nih.gov
Mytilus galloprovincialis hemocytesIncreased cell size and area; formation of actin structures and cytoplasmic extensions (podosomes); enhanced cell mobility. nih.govresearchgate.net

Current research available does not provide specific details on the mechanisms of cell cycle arrest induced by this compound. While other compounds are known to halt the cell cycle at various phases, such as the G1/S or G2/M transitions, the specific interactions of this compound with cell cycle regulatory proteins like cyclins and cyclin-dependent kinases have not been extensively characterized. nih.govmdpi.comresearchgate.net

Studies using recombinant this compound expression in CHSE fish cell lines have shown that it does not induce apoptosis. nih.gov Apoptosis is a programmed cell death pathway characterized by the activation of caspases, leading to cellular dismantling. nih.gov Necroptosis is a distinct, caspase-independent pathway of programmed necrosis involving key proteins like RIPK1 and RIPK3. nih.govnih.govresearchgate.net While the intricate pathways of both apoptosis and necroptosis are well-studied for many compounds, specific evidence detailing the activation of these pathways by this compound is not presently available in the scientific literature.

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis. cell-stress.com The modulation of autophagy can be a mechanism of action for various bioactive compounds. mdpi.com However, there is currently a lack of specific research findings detailing the modulation of autophagy pathways by this compound.

Subcellular Localization and Intracellular Distribution of this compound

The antimicrobial and immunomodulatory functions of this compound are intrinsically linked to its location within the cell. Studies have shown that this compound is constitutively expressed and stored within the cytoplasm of mussel hemocytes, specifically associated with vacuoles or vesicles. nih.govnih.gov

The use of fluorescently tagged proteins has been instrumental in determining the subcellular distribution of this compound in live cells. nih.govmdpi.com To visualize its localization, variants of this compound have been fused to eGFP (enhanced Green Fluorescent Protein). nih.gov

When expressed in CHSE cells, the Myt C-eGFP fusion protein exhibited a distinct subcellular localization pattern compared to eGFP alone, which was distributed diffusely throughout the cytoplasm and nucleus. The Myt C-eGFP fluorescence was concentrated in the perinuclear region, consistent with the location of the trans-Golgi network, and was excluded from the nucleus. nih.gov Furthermore, the fluorescence displayed a non-uniform, granular cytoplasmic distribution, suggesting the accumulation of the this compound fusion protein within vesicular structures along the secretory pathway. nih.gov A peripheral fluorescence pattern near the cell membrane was also observed, hinting at the potential for extracellular secretion. nih.gov

ProbeCell LineObserved LocalizationReference
eGFP (Control)CHSEDiffusely distributed in the cytoplasm and nucleus. nih.gov
Myt C-eGFPCHSEDispersed throughout the cytoplasm with a granular appearance; concentrated in the perinuclear region; excluded from the nucleus. nih.gov
This compound (native, via immunocytochemistry)Mussel HemocytesCytoplasmic expression pattern associated with vacuoles. nih.gov

Subcellular fractionation is a powerful technique used to isolate various cellular organelles and compartments, such as the nucleus, mitochondria, cytoplasm, and membranes. youtube.com Following fractionation, mass spectrometry can be employed to identify and quantify the proteins within each fraction, providing a detailed map of protein distribution. youtube.com While this methodology is widely used to determine the precise subcellular location of proteins, specific studies applying subcellular fractionation followed by mass spectrometry to map the comprehensive intracellular distribution of this compound have not been detailed in the available research. However, the results from fluorescence microscopy strongly suggest that such an analysis would confirm a primary localization within cytoplasmic vesicles of the secretory pathway. nih.gov

This compound Effects on Organelle Function and Integrity

The direct effects of this compound on the organelles of vertebrate or even invertebrate cells, outside of its target pathogens, have not been extensively studied. However, based on the known mechanisms of action for other antimicrobial peptides, some potential effects can be inferred.

Mitochondrial Dynamics and Bioenergetics Perturbations by this compound

While no studies have directly investigated the impact of this compound on mitochondrial dynamics and bioenergetics, it is known that many antimicrobial peptides can interact with and disrupt mitochondrial membranes, which share similarities with bacterial membranes. This interaction can lead to changes in mitochondrial membrane permeability, a critical factor in mitochondria-mediated apoptosis.

Generally, AMPs can induce apoptosis by altering the permeability of both the outer and inner mitochondrial membranes. This can lead to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors. Some AMPs have been shown to cause an increase in reactive oxygen species (ROS) within the mitochondria, further contributing to cellular stress and potential dysfunction. Given that this compound is a cationic peptide, a common feature of many membrane-active AMPs, it is plausible that it could induce similar effects on mitochondria under certain conditions, although this remains to be experimentally verified.

Endoplasmic Reticulum Stress and Unfolded Protein Response Triggered by this compound

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. Various cellular stresses can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This, in turn, activates a signaling cascade called the unfolded protein response (UPR).

Currently, there is no direct evidence to suggest that this compound specifically induces ER stress or the UPR. However, the introduction of exogenous peptides into a cell can potentially contribute to the protein load that the ER must process. If this compound enters the cytoplasm of host cells, it could theoretically contribute to cellular stress, which might indirectly lead to the activation of the UPR. It is also a possibility that the immunomodulatory signaling initiated by this compound could influence the ER stress response in immune cells, but this is purely speculative and requires further investigation.

Lysosomal and Peroxisomal Alterations Induced by this compound

Research has shown that this compound is localized within the cytoplasmic granules of mussel hemocytes, which are phagocytic immune cells. This localization suggests a potential role for this compound within the endo-lysosomal pathway. Following phagocytosis of a pathogen, the resulting phagosome typically fuses with lysosomes to form a phagolysosome, where the pathogen is degraded by hydrolytic enzymes and antimicrobial peptides. It is therefore plausible that this compound is delivered to phagolysosomes to exert its antimicrobial activity in the acidic environment of this organelle.

Some antimicrobial peptides have been shown to directly target and permeabilize lysosomal membranes, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death. Whether this compound possesses such lysosomotropic activity is unknown. There is currently no available research on the effects of this compound on peroxisomes.

Modulation of Cellular Processes by this compound in Specific Cell Lineages

This compound has been shown to modulate cellular processes in various cell types, extending beyond its antimicrobial functions.

Angiogenesis Modulation by this compound in Endothelial Cell Models

Recent studies have highlighted a role for this compound in wound healing and tissue regeneration, processes that are intrinsically linked to angiogenesis—the formation of new blood vessels from pre-existing ones. Research has demonstrated that this compound can promote wound healing in laboratory models, including human keratinocytes and zebrafish larvae, through mechanisms that involve angiogenesis and re-epithelialization.

In a study investigating the wound healing properties of this compound, it was observed that the peptide accelerated the closure of wounds in a human keratinocyte cell line. Furthermore, in a zebrafish model, this compound treatment led to faster regeneration of amputated tail fins. These regenerative processes are highly dependent on the formation of a new vascular network to supply the growing tissue with oxygen and nutrients.

The table below summarizes the pro-angiogenic and regenerative effects of this compound observed in these studies.

Model System Observed Effect Implication for Angiogenesis Reference
Human Keratinocytes (HaCaT cells)Accelerated wound closure in a cell monolayerSuggests a role in promoting the cellular processes necessary for tissue repair, which includes angiogenesis.
Zebrafish LarvaeAccelerated tail fin regeneration after amputationDemonstrates a pro-regenerative effect in a complex tissue environment where angiogenesis is essential.

These findings suggest that this compound may have therapeutic potential in promoting tissue repair and angiogenesis.

Immunomodulatory Effects of this compound on Immune Cell Subsets

This compound is a significant modulator of the immune system in Mytilus galloprovincialis. It is constitutively expressed in hemocytes, the primary immune cells of mussels. One of its key immunomodulatory functions is its chemotactic activity, acting as a cytokine-like molecule that attracts hemocytes to sites of injury or infection.

Furthermore, the overexpression of this compound in mussel hemocytes has been shown to alter the expression of other immune-related genes, indicating its role as a regulator of the immune response. This modulation includes changes in the expression of other antimicrobial peptides and proteins involved in pathogen recognition.

The table below details the observed changes in the expression of various immune-related genes in mussel hemocytes following the overexpression of this compound.

Gene Function Change in Expression Reference
Myticin BAntimicrobial peptideUpregulated
Mytilin BAntimicrobial peptideUpregulated
MgC1qPathogen recognition (C1q domain-containing protein)Upregulated
Lysozyme (B549824)Antimicrobial enzymeUpregulated

These findings underscore the multifaceted role of this compound not only as a direct antimicrobial agent but also as a key signaling molecule that orchestrates a broader immune response in mussels.

Preclinical Pharmacological Activity of Myticin C in in Vitro and Non Human in Vivo Models

Anti-proliferative Activity of Myticin C in Cancer Cell Lines and Organoids

Current scientific literature available through preclinical research does not provide significant data on the anti-proliferative activity of this compound against cancer cell lines or organoids. The primary research focus has been on its role as an antimicrobial and immunomodulatory agent within the context of the mussel's immune defense. nih.govresearchgate.net

There is no available data from preclinical studies detailing synergistic or antagonistic interactions between this compound and established therapeutic agents for cancer treatment. Research into the combination of this compound with other drugs in a cancer context has not been a focus of the studies reviewed.

Antimicrobial Efficacy of this compound Against Pathogenic Microorganisms

This compound demonstrates a broad spectrum of activity against various pathogenic microorganisms, positioning it as a molecule of interest in the search for new antimicrobial agents. researchgate.netnih.gov

This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netwikipedia.orgnih.gov Its efficacy is notably pH-dependent, with studies showing significant antibacterial properties at an acidic pH of 5. researchgate.netafricaresearchconnects.comacs.org The mechanism of action for this compound and its variants is suggested to be membranolytic, involving an increase in their α-helicity and β-hairpin structures at low pH. researchgate.net

The peptide has demonstrated inhibitory effects against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis. researchgate.net The minimum inhibitory concentration (MIC) for these bacteria can range from 4 to 64 µM. researchgate.net Specifically, at pH 5, the MIC range for Gram-positive bacteria is 4-32 µM and for Gram-negative bacteria is 8-32 µM. africaresearchconnects.comacs.org

In terms of antifungal activity, this compound is effective against Candida albicans and the fungus Fusarium oxysporum. researchgate.netwikipedia.orgnih.gov However, some research indicates that its fragments have limited inhibitory effects against certain fungal strains. africaresearchconnects.comacs.org

Below is a summary of the antibacterial and antifungal spectrum of this compound.

MicroorganismTypeEfficacy NotedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive BacteriaInhibition4-64 µM
Enterococcus faecalisGram-positive BacteriaInhibition4-64 µM
Escherichia coliGram-negative BacteriaInhibition4-64 µM researchgate.net / 8-32 µM (at pH 5) africaresearchconnects.comacs.org
Pseudomonas aeruginosaGram-negative BacteriaInhibition4-64 µM
Candida albicansFungusInhibition4-64 µM
Fusarium oxysporumFungusActiveNot Specified

This compound possesses significant antiviral capabilities against a range of viruses affecting both aquatic organisms and humans. researchgate.netwikipedia.orgnih.govresearchgate.net Its antiviral activity is also reported to be enhanced under acidic conditions. researchgate.net

Studies have shown that recombinant this compound, when expressed in fish cell lines, provides protection against both enveloped and non-enveloped fish viruses. nih.govplos.orgnih.gov It reduced the infectivity of the Viral Hemorrhagic Septicemia Virus (VHSV), an enveloped rhabdovirus, by over 85%. plos.org It is also active against the Infectious Pancreatic Necrosis Virus (IPNV), a non-enveloped virus. plos.orgnih.gov

Furthermore, this compound has demonstrated potent antiviral activity against Ostreid herpesvirus 1 (OsHV-1), a virus that poses a significant threat to the oyster farming industry. wikipedia.orgnih.govresearchgate.netnih.gov Research has confirmed that this compound peptides can inhibit OsHV-1 replication in oyster hemocytes. nih.govnih.gov

Notably, modified and nanoencapsulated forms of the this compound peptide have shown efficacy against human herpesviruses, specifically Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2), highlighting its potential for broader therapeutic applications. wikipedia.orgnih.govnih.gov

The table below summarizes the known antiviral properties of this compound.

VirusTypeHostEfficacy Noted
Viral Hemorrhagic Septicemia Virus (VHSV)Enveloped RNA VirusFishProtection in cell lines
Infectious Pancreatic Necrosis Virus (IPNV)Non-enveloped RNA VirusFishProtection in cell lines
Ostreid herpesvirus 1 (OsHV-1)DNA VirusOystersInhibition of replication
Herpes Simplex Virus 1 (HSV-1)DNA VirusHumansAntiviral activity
Herpes Simplex Virus 2 (HSV-2)DNA VirusHumansAntiviral activity

The specific mechanisms by which pathogenic microorganisms might develop resistance to this compound are not well-documented in the available scientific literature. However, it is generally noted for antimicrobial peptides (AMPs) that the development of resistance by bacterial strains is not commonly observed. nih.gov

Research into the genetic diversity of this compound in Mytilus galloprovincialis suggests that positive selection has driven the evolution of multiple variants of the peptide. nih.gov This high level of diversity is thought to be a result of the direct and ongoing interaction between the peptide and a changing array of pathogens in the mussel's environment. nih.gov This suggests a dynamic co-evolutionary relationship rather than the development of stable microbial resistance mechanisms against a single, static compound.

Anti-inflammatory and Immunomodulatory Activities of this compound in Animal Models

This compound, an antimicrobial peptide (AMP) derived from the Mediterranean mussel (Mytilus galloprovincialis), demonstrates significant anti-inflammatory and immunomodulatory activities in preclinical, non-human models. nih.govresearchgate.net Primarily studied within invertebrate systems, this compound has been identified not just as a direct antimicrobial agent but also as a key modulator of the innate immune system. nih.govresearchgate.net Research indicates that it functions as a cytokine-like or chemokine-like molecule, a role rarely ascribed to molecules in invertebrates. researchgate.netnih.govplos.org Its activity is centered on orchestrating immune cell responses and regulating the expression of other immune-related genes. nih.govplos.org The primary animal model for these observations has been the mussel itself, where this compound is endogenously expressed, with further functional studies conducted using recombinant this compound in other models like zebrafish. nih.govnih.gov

Reduction of Inflammatory Biomarkers by this compound

In the context of invertebrate models, this compound's activity is characterized by the modulation of immune-related gene expression rather than the reduction of classical vertebrate inflammatory biomarkers. In vivo studies in Mytilus galloprovincialis have shown that the overexpression of this compound leads to significant changes in the transcription levels of other host defense molecules. nih.govresearchgate.net This suggests a regulatory role in the mussel's inflammatory and immune pathways. plos.org Instead of suppressing inflammation, this compound appears to orchestrate a more effective immune response by upregulating specific recognition and effector molecules. plos.org

Key findings include the altered expression of genes such as other antimicrobial peptides (Myticin B, Mytilin B), the pattern recognition molecule MgC1q (a C1q domain-containing protein), and the effector enzyme Lysozyme (B549824). nih.govresearchgate.netplos.org The upregulation of these molecules indicates an activation and enhancement of the innate immune system, positioning this compound as a central regulator in the mussel's response to pathogens or tissue injury. plos.orgnih.gov

Table 1: Modulation of Immune Gene Expression by this compound in Mytilus galloprovincialis

Modulated Gene/ProteinGene/Protein FunctionObserved EffectReference
Myticin BAntimicrobial Peptide (AMP)Upregulation nih.govplos.org
Mytilin BAntimicrobial Peptide (AMP)Upregulation nih.govplos.org
MgC1qPattern Recognition ReceptorUpregulation nih.govplos.org
LysozymeEffector Enzyme (Antibacterial)Upregulation nih.govplos.org

Modulation of Immune Cell Activation and Cytokine Production by this compound

This compound exhibits potent immunomodulatory effects through the direct activation of immune cells and by functioning as a signaling molecule analogous to vertebrate cytokines. nih.govplos.org A primary demonstrated activity is its chemotactic function, where it induces the migration of hemocytes, the main immune cells in mussels. nih.govresearchgate.netnih.gov Cell extracts from fish cell lines engineered to express this compound were shown to attract mussel hemocytes, confirming its role as a chemoattractant. nih.govplos.org

Table 2: Immunomodulatory Activities of this compound on Hemocytes

ActivityModel SystemObserved OutcomeReference
ChemotaxisMussel HemocytesInduces migration of hemocytes. nih.govplos.orgnih.gov
Immune Gene ModulationMussel HemocytesIncreases expression of other AMPs and immune effectors. nih.govplos.org
Cellular ActivationMussel HemocytesPromotes changes in gene expression profile and cell mobility. nih.govresearchgate.net

Efficacy of this compound in Disease Models (Non-human in vivo)

The therapeutic potential of this compound has been explored in several non-human in vivo models, primarily focusing on its efficacy against microbial pathogens and its role in tissue regeneration. nih.govplos.orgnih.gov

Tumor Regression and Metastasis Inhibition in Murine Xenograft Models

Based on a review of the available scientific literature, there are no published studies investigating the efficacy of this compound on tumor regression or metastasis inhibition in murine xenograft models. Research to date has focused on its antimicrobial and immunomodulatory properties.

Infection Clearance in Animal Models of Microbial Pathogenesis

This compound has demonstrated a broad spectrum of antimicrobial activity, with notable efficacy in models of viral and other microbial pathogenesis. nih.govplos.orgresearchgate.net Its potential for infection clearance is supported by both in vitro and in vivo evidence. nih.govnih.gov

Antiviral Activity : Recombinant expression of this compound in a fish cell line conferred significant protection against the fish viruses Viral Hemorrhagic Septicemia Virus (VHSV) and Infectious Pancreatic Necrosis Virus (IPNV). nih.govplos.org Further studies confirmed its antiviral properties against ostreid herpesvirus 1 (OsHV-1), a significant pathogen in oysters. nih.govnih.gov this compound peptides also displayed activity against human herpes simplex viruses 1 (HSV-1) and 2 (HSV-2) in in vitro assays. nih.govnih.gov

Antibacterial and Antifungal Activity : In vitro testing has shown that this compound possesses activity against the Gram-negative bacterium Escherichia coli, various Gram-positive bacteria, and the fungus Fusarium oxysporum. researchgate.net

Wound Healing and Regeneration : In a zebrafish larvae model, treatment with this compound resulted in accelerated tail fin regeneration following amputation. nih.gov This serves as an in vivo model for wound healing, demonstrating the peptide's ability to promote tissue repair and likely prevent secondary infections at the injury site. nih.gov

Table 3: Antimicrobial Spectrum of this compound

Pathogen TypeSpecific PathogenModel SystemReference
Enveloped VirusViral Hemorrhagic Septicemia Virus (VHSV)Fish Cell Line nih.govplos.org
Non-enveloped VirusInfectious Pancreatic Necrosis Virus (IPNV)Fish Cell Line nih.govplos.org
HerpesvirusOstreid herpesvirus 1 (OsHV-1)Oyster Hemocytes nih.govnih.gov
HerpesvirusHuman herpes simplex viruses 1 & 2 (HSV-1, HSV-2)In Vitro Assay nih.govnih.gov
Gram-negative BacteriaEscherichia coliIn Vitro Assay researchgate.net
Gram-positive BacteriaNot specifiedIn Vitro Assay researchgate.net
FungusFusarium oxysporumIn Vitro Assay researchgate.net

Neuroprotective or Cardioprotective Effects in Specific Animal Models

Currently, there is no scientific literature available that documents studies on the potential neuroprotective or cardioprotective effects of this compound in any specific animal models.

Structure Activity Relationships and Rational Design of Myticin C Analogues

Computational Approaches for Myticin C Structure-Activity Relationship (SAR) Analysis

Computational methods have been applied to predict the structure of this compound and to guide the synthesis of its fragments. researchgate.net Given that an experimentally determined 3D structure of this compound has not been available, modeling approaches have been used to predict its cysteine-stabilized αβ (CS-αβ) fold. researchgate.net These computational studies have been foundational in planning which peptide fragments to synthesize for activity testing, such as those containing the β-hairpin region. researchgate.netafricaresearchconnects.com In silico tools have also been used to predict the antimicrobial potential of related mussel peptides, such as myticalins, further demonstrating the utility of computational analysis in this field. nih.gov

There are no specific, publicly available research articles detailing Quantitative Structure-Activity Relationship (QSAR) modeling studies for this compound derivatives. This computational technique has not been reported in the literature for this particular peptide family.

Specific studies on pharmacophore modeling and virtual screening using this compound as a scaffold are not present in the available scientific literature. While these methods are common in drug design, their application to this compound has not been documented.

Rational Design Principles for Enhancing this compound Potency and Selectivity

Based on existing SAR studies, several rational design principles can be formulated to create this compound analogues with enhanced potency and selectivity. mdpi.comnih.govresearchgate.net

Stabilization of Bioactive Conformation: A primary principle is the stabilization of the peptide's secondary structure, which is linked to its activity. mdpi.com Since red-MytCc shows increased α-helicity and antibacterial function at acidic pH, analogues can be designed to be more structured at physiological pH. mdpi.comnih.gov This could be achieved by substituting specific amino acid residues to promote intramolecular hydrogen bonding or by cyclization strategies that lock the peptide into its active conformation.

Focus on Core Active Regions: The identification of the β-hairpin MytC[19-40]SOX as a key antimicrobial domain suggests that smaller, more synthetically accessible peptides can be designed based on this fragment. africaresearchconnects.com Such derivatives could retain the antimicrobial activity while potentially having improved pharmacokinetic properties. Focusing on these γ-core motifs is a promising strategy for developing novel antimicrobials. mdpi.com

Modulation of Hydrophobicity and Cationicity: Like many AMPs, the antimicrobial activity of this compound is dependent on its ability to interact with and disrupt microbial membranes. africaresearchconnects.com The rational design of analogues would involve optimizing the balance between hydrophobicity and net positive charge. Increasing the cationicity could enhance the initial electrostatic attraction to negatively charged bacterial membranes, while carefully tuning hydrophobicity is critical for membrane insertion and disruption without causing excessive toxicity to host cells. nih.govsahmri.org.au

Improving Selectivity through Redox State: The finding that the reduced form of this compound has a different activity profile than oxidized isoforms suggests that the redox state is a key determinant of its function. mdpi.comnih.gov Analogues could be designed to be stable in a reduced state or to be activated by the specific redox environments found at sites of infection. This provides a pathway for designing peptides with enhanced selectivity for microbial targets over host cells.

The following table outlines design strategies based on current research findings.

Design PrincipleStrategyDesired OutcomeSupporting Evidence
Structural StabilizationIntroduce amino acid substitutions (e.g., D-amino acids) to promote α-helical or β-sheet formation at neutral pH.Enhanced antimicrobial potency at physiological pH.Activity of red-MytCc is pH-dependent and linked to increased helicity. mdpi.comnih.gov General principles of AMP design. nih.govnih.gov
Fragment-Based DesignSynthesize truncated analogues based on the MytC[19-40] β-hairpin region.Create smaller, potent peptides with potentially lower production costs and improved tissue penetration.The MytC[19-40]SOX fragment is known to be a key antimicrobial determinant. africaresearchconnects.com
Physicochemical TuningModify amino acid sequence to alter net positive charge and the hydrophobic moment.Increase selectivity for microbial membranes and enhance bactericidal activity while minimizing hemolysis.General principles established for α-helical AMPs. researchgate.netsahmri.org.au
Redox Potential ModulationDesign analogues that are stable in their reduced form or are activated under specific redox conditions.Increased activity and selectivity for infection sites with altered redox environments.The reduced form (red-MytCc) exhibits a distinct, pH-dependent activity profile. mdpi.comnih.gov

By applying these principles, it is possible to develop novel this compound-based peptides with superior therapeutic potential.

Optimization of Target Binding Affinity

The antimicrobial and antiviral efficacy of this compound is intrinsically linked to its three-dimensional structure and its ability to interact with pathogenic membranes and molecular targets. A key factor influencing this interaction is the ambient pH. Studies on a reduced, non-oxidized form of this compound, variant c (red-MytCc), have demonstrated that its structure and activity are pH-dependent. mdpi.comnih.gov

At physiological pH, red-MytCc exhibits moderate antiviral activity but is largely inactive against bacteria. mdpi.comnih.gov However, in an acidic environment (pH 3), its antimicrobial and membrane-disrupting activities are significantly enhanced. mdpi.comresearchgate.net This pH-dependent activity is directly correlated with a conformational change in the peptide. Infrared spectroscopy has shown that acidic conditions induce a higher α-helical content in the peptide's structure. mdpi.comnih.govresearchgate.net This more structured form is believed to be responsible for the increased ability to aggregate artificial phospholipid membranes and inhibit the growth of bacteria such as Escherichia coli. mdpi.comnih.gov

This pH-sensitivity suggests that this compound may be particularly effective in specific physiological niches, such as within the acidic environment of phagolysosomes in immune cells (hemocytes), where it is found. nih.gov From a rational design perspective, this presents an opportunity to engineer this compound analogues with optimized target binding affinity at physiological pH. Strategies could involve amino acid substitutions that stabilize the α-helical conformation without requiring an acidic environment. By increasing the inherent helicity and amphipathicity of the peptide, it may be possible to enhance its interaction with and disruption of microbial membranes under normal physiological conditions.

The following table summarizes the pH-dependent structural and functional characteristics of red-MytCc, providing a basis for the rational design of analogues with improved target binding.

pHSecondary StructureAntimicrobial Activity (vs. E. coli)Antiviral Activity (vs. VHSV)Membrane Aggregation
7.0 Lower α-helical contentInactiveModerateLow
3.0 Higher α-helical contentActiveNot specifiedHigh

Modulation of Cellular Uptake and Intracellular Trafficking

The therapeutic efficacy of an antimicrobial peptide is not only dependent on its direct interaction with pathogens but also on its ability to reach its site of action, which may be intracellular. This compound is predominantly expressed in the hemocytes of mussels, the primary immune cells. nih.govplos.org Studies using a fusion protein of this compound with enhanced green fluorescent protein (Myt C-eGFP) have provided insights into its subcellular localization. When expressed in fish cell lines, the Myt C-eGFP fusion protein was not uniformly distributed throughout the cell but was observed to have a granular appearance, suggesting accumulation within vesicular structures. nih.gov

This intracellular localization is significant as it suggests that this compound may exert its antimicrobial and antiviral effects from within the host's cells. It is hypothesized that after a pathogen is phagocytosed by a hemocyte, the this compound contained within these vesicles can then act on the engulfed microbe in a concentrated and localized manner. mdpi.com This is supported by the observation that in cell cultures, viral replication was inhibited in cells expressing recombinant this compound, but not in surrounding non-expressing cells. plos.org

The chemotactic properties of this compound also play a role in its function. This compound has been shown to attract mussel hemocytes, suggesting it can recruit immune cells to sites of infection or injury. nih.govplos.org This dual function as both a direct antimicrobial agent and an immune modulator highlights the complexity of its mechanism of action.

For the rational design of this compound analogues, modulating cellular uptake and intracellular trafficking are key considerations. Strategies could include the addition of cell-penetrating peptide sequences to enhance uptake into a broader range of host cells or to direct the peptide to specific subcellular compartments. Furthermore, modifications that enhance the stability of the peptide within the intracellular environment could prolong its therapeutic effect.

The following table outlines the observed cellular and subcellular localization and trafficking characteristics of this compound.

Cellular AspectObservationImplication for Rational Design
Primary Location Hemocytes (mussel immune cells)Analogues could be designed for targeted delivery to phagocytic cells.
Subcellular Localization Accumulation in vesicular structures within the cytoplasm. nih.govModifications could be made to target the peptide to specific organelles or to enhance its release from vesicles.
Cellular Uptake Likely taken up by host cells, where it acts on intracellular pathogens.The addition of cell-penetrating motifs could enhance uptake into non-phagocytic cells, broadening the therapeutic applications.
Intracellular Trafficking Fusion proteins suggest trafficking along the secretory pathway and accumulation in granular structures. nih.govFurther research is needed to fully elucidate the trafficking pathways to enable more precise targeting of analogues.

Strategies to Overcome Resistance Mechanisms to this compound

A significant advantage of many antimicrobial peptides is that bacteria are less likely to develop resistance to them compared to conventional antibiotics. mdpi.comnih.gov This is often attributed to their mechanism of action, which typically involves the physical disruption of the cell membrane, a fundamental component of the cell that is not easily altered through mutation. mdpi.com While specific resistance mechanisms to this compound have not been extensively studied, it is prudent to consider potential resistance strategies that pathogens might employ and to proactively design analogues that can circumvent these.

General mechanisms of resistance to antimicrobial peptides in bacteria include:

Modification of the cell surface: Bacteria can alter the net charge of their cell envelope to reduce the binding of cationic AMPs.

Efflux pumps: Some bacteria can actively pump AMPs out of the cell.

Proteolytic degradation: Bacteria may produce proteases that degrade the antimicrobial peptide.

Biofilm formation: The extracellular matrix of biofilms can act as a physical barrier, preventing AMPs from reaching the bacterial cells. mdpi.com

Given these potential resistance mechanisms, several rational design strategies can be envisioned for this compound analogues:

Enhancing Proteolytic Stability: The introduction of non-natural amino acids or modifications to the peptide backbone can make analogues less susceptible to degradation by bacterial proteases.

Modifying Charge and Amphipathicity: By altering the amino acid sequence to optimize the balance of positive charge and hydrophobicity, it may be possible to create analogues that are less affected by changes in the bacterial cell surface.

Development of Anti-Biofilm Analogues: this compound analogues could be designed to specifically target and disrupt biofilms, for example, by incorporating motifs that interfere with quorum sensing, a key process in biofilm formation. mdpi.com

Combination Therapy: Using this compound analogues in conjunction with conventional antibiotics could create synergistic effects and reduce the likelihood of resistance developing to either agent.

While the emergence of resistance to this compound has not been reported as a significant issue, these proactive design strategies are essential for the long-term viability of this compound-based therapeutics in an era of increasing antimicrobial resistance.

Advanced Analytical and Bioanalytical Methodologies for Myticin C Research

High-Resolution Mass Spectrometry for Myticin C Metabolomics and Proteomics Studies

High-resolution mass spectrometry (HRMS), utilizing technologies like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass analyzers, is indispensable for this compound research. Its high mass accuracy and resolving power allow for the confident identification and quantification of molecules in complex biological samples, forming the foundation of metabolomic and proteomic investigations.

While this compound, as a peptide, is ultimately catabolized into constituent amino acids, the term "metabolomics" in this context refers to the global analysis of low-molecular-weight metabolites in response to an immune event involving this compound. As this compound is a central component of the mussel's immune response, its production and activity are associated with significant shifts in the host's metabolic state. plos.orgnih.gov

Research on the hemolymph metabolome of M. galloprovincialis following an immune challenge with pathogens like Vibrio splendidus reveals significant metabolic adjustments. acs.org These changes, detectable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and further resolvable by HRMS, indicate a systemic response to infection where this compound plays a crucial role. HRMS-based metabolomics would enable a more comprehensive profiling of these changes, identifying a wider array of metabolites with greater confidence. Key metabolic changes observed during such an immune response include fluctuations in amino acids, organic acids, and osmolytes, reflecting altered energy metabolism and protein turnover to sustain the immune defense. acs.orgfrontiersin.org

Table 1: Key Metabolite Changes in M. galloprovincialis Hemolymph During Immune Response acs.orgfrontiersin.orgThis table summarizes the principal metabolites identified as changing in concentration in the hemolymph of the mussel Mytilus galloprovincialis following an immune challenge. These metabolic shifts are indicative of the systemic physiological response that accompanies the activation of innate immune effectors like this compound.
Metabolite ClassSpecific MetaboliteObserved ChangePotential Biological Significance
Amino AcidsAlanineDecreaseEnergy substrate, protein synthesis
Amino AcidsThreonineDecreaseProtein synthesis for immune effectors
Amino AcidsAspartateDecreaseEnergy metabolism, nitrogen transport
Organic AcidsSuccinic acidDecreaseShift in energy metabolism (TCA cycle)
OsmolytesTaurineDecreaseOsmotic regulation under stress
OsmolytesBetaineVariableOsmotic regulation, methyl donor
PolyolsMytilitolIncreaseOsmoregulation, potential stress protectant

Global proteomic analysis using HRMS is a powerful tool to understand the cellular and systemic response to this compound. This approach can identify and quantify thousands of proteins simultaneously, revealing the pathways modulated by this cytokine-like molecule. nih.gov Studies combining proteomics and metabolomics have shown that bacterial challenges in M. galloprovincialis induce significant changes in proteins related to immune stress, oxidative stress, and energy metabolism. frontiersin.org

More specifically, transcriptomic analysis of mussel hemocytes treated directly with this compound revealed the modulation of genes involved in cellular movement and cytoskeleton structure. nih.gov This suggests a role for this compound in promoting cell migration and wound healing, consistent with its chemotactic properties. plos.orgnih.gov A global proteomic study would confirm these findings at the protein level and likely uncover additional pathways. Techniques such as label-free quantification (LFQ) or stable isotope labeling with amino acids in cell culture (SILAC) coupled with LC-HRMS/MS would be employed for such an analysis.

Table 2: Differentially Expressed Proteins/Genes in M. galloprovincialis in Response to Immune Challenge or this compound nih.govfrontiersin.orgThis table lists key proteins and genes that have been identified as being differentially expressed in the tissues or hemocytes of Mytilus galloprovincialis following a general immune challenge or direct treatment with this compound. These findings highlight the molecular pathways activated as part of the defense and repair mechanisms.
Protein/Gene FamilySpecific MoleculeObserved ChangeBiological Function
CytoskeletalMyosinUpregulatedCell contraction, motility, chemotaxis
CytoskeletalTransgelinUpregulatedActin-binding, cytoskeleton organization
CytoskeletalCalponin-like proteinsUpregulatedRegulation of muscle contraction
Immune EffectorGoose-type lysozyme (B549824) 2UpregulatedBacterial cell wall degradation
Stress ResponseProtein disulfide isomeraseUpregulatedProtein folding, oxidative stress response
Stress ResponseGlutathione S-transferaseUpregulatedDetoxification, oxidative stress response
Energy MetabolismATP synthase subunit betaUpregulatedCellular energy (ATP) production

Chromatographic Techniques for this compound Analysis in Complex Biological Matrices

Chromatographic separation is essential for isolating this compound from the complex mixture of proteins, peptides, and other molecules present in biological samples like mussel hemolymph or tissue extracts.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in biological matrices. The initial characterization of Myticin isoforms relied on a combination of Edman degradation and mass spectrometry. medrxiv.org For robust quantification, a targeted LC-MS/MS method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), would be developed.

This approach involves first separating this compound from other components in a hemolymph extract using reverse-phase high-performance liquid chromatography (RP-HPLC). The peptide is then ionized and selected in the first stage of the mass spectrometer. In the collision cell, it is fragmented into specific product ions, which are then selected and detected in the final stage. This highly specific and sensitive method allows for the precise quantification of this compound, even at low concentrations, enabling studies of its expression dynamics during an immune response.

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique for peptides like this compound. CE separates molecules based on their charge-to-size ratio in a narrow capillary, providing very high separation efficiency. nih.gov Given that this compound is a cationic peptide, CE coupled with mass spectrometry (CE-MS) is particularly well-suited for its analysis, as it minimizes the adsorption issues that can occur with chromatography and provides pre-formed cations for efficient detection. nih.gov This technique is advantageous for analyzing small sample volumes and resolving different this compound isoforms that may have subtle differences in charge or size. nih.gov

Microfluidic systems, or "lab-on-a-chip" technologies, provide a platform for rapid and high-throughput analysis of AMPs. frontiersin.org These systems can be designed to perform bioassays in minute volumes, allowing for the screening of this compound's antimicrobial activity against various pathogens with minimal sample consumption. frontiersin.orgufluidix.com Other microfluidic designs leverage electrophoretic techniques like isotachophoresis to concentrate fluorescently-labeled AMPs, creating a reaction zone for the continuous detection of bacteria in a sample. acs.orgresearchgate.net Such a system could be adapted for the sensitive and real-time detection of this compound's interaction with bacterial targets.

Spectroscopic and Imaging Techniques for this compound Visualization and Quantification

Visualizing the location and structure of this compound within tissues is critical to understanding its biological role. Spectroscopic and advanced imaging techniques provide these crucial insights.

Spectroscopic methods can reveal structural details of the peptide. For instance, infrared spectroscopy has been used to analyze the secondary structure of a synthetic, reduced form of this compound. This research demonstrated that the peptide's conformation is pH-dependent, adopting a more structured alpha-helical content in acidic environments, which correlates with its increased antibacterial activity at low pH.

For visualization within tissues, several imaging techniques are applicable. In situ hybridization has been used to localize this compound mRNA, revealing that it is primarily expressed in hemocytes, particularly those located at the base of the gill plicae. plos.org While this shows where the peptide is produced, imaging mass spectrometry (IMS) offers a powerful, label-free approach to directly visualize the distribution of the mature this compound peptide itself. wiley.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS can analyze thin tissue sections, generating a spatial map of peptides and other molecules based on their mass-to-charge ratio. wiley.comnih.gov This could be used to precisely map the location of this compound during wound healing or infection, correlating its presence directly with pathological or regenerative features in the tissue. medrxiv.org

Raman and Infrared Spectroscopy for this compound Interaction Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-invasive tools for analyzing the secondary structure of peptides and their interactions with biological molecules like lipids. nih.govspectroscopyonline.comnews-medical.net These methods provide insights into the conformational changes that antimicrobial peptides (AMPs) such as this compound undergo when they encounter and disrupt microbial membranes.

Infrared spectroscopy has been specifically applied to study a reduced, non-oxidized form of a this compound variant (red-MytCc). nih.govmdpi.com These investigations revealed that the peptide's secondary structure is highly dependent on environmental pH. nih.govmdpi.com In neutral conditions, the peptide is largely unstructured. However, in an acidic environment (pH 3), there is a notable increase in its α-helical content. nih.govmdpi.comresearchgate.net This structural shift is significant because it correlates with the peptide's biological activity; the more structured form at low pH is associated with its ability to inhibit bacterial growth. nih.govresearchgate.net

Furthermore, IR spectroscopy was used to monitor the interaction of red-MytCc with artificial phospholipid membranes composed of phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC). mdpi.comdntb.gov.ua The study demonstrated that red-MytCc efficiently induces the aggregation of these phospholipid vesicles, but only at a low pH. nih.govmdpi.com This pH-dependent membrane interaction suggests that this compound's antimicrobial action may be optimized in acidic environments, such as those found within the phagolysosomes of immune cells (hemocytes) where the peptide is located. mdpi.com

TechniqueSampleConditionsKey FindingsCitation
Infrared Spectroscopy Reduced this compound (red-MytCc)Neutral pH vs. Acidic pH (3.0)Structure is pH-dependent; acidic conditions induce a significant increase in α-helical content. nih.govmdpi.com
Infrared Spectroscopy red-MytCc with Phospholipid Vesicles (PS, PC)Neutral pH vs. Acidic pH (3.0)Peptide efficiently aggregates vesicles at low pH, indicating membrane interaction is pH-dependent. nih.govmdpi.com

While direct studies utilizing Raman spectroscopy on this compound have not been reported, this technique offers complementary information for analyzing peptide-lipid interactions. tandfonline.comosti.govnih.gov Raman spectroscopy is highly sensitive to the conformational states of both the peptide backbone (e.g., Amide I and III bands) and amino acid side chains (e.g., tryptophan, tyrosine), as well as the acyl chain order of lipids. spectroscopyonline.comnih.gov A hypothetical Raman study on this compound interacting with a bacterial membrane would be expected to reveal shifts in these specific spectral regions, indicating changes in peptide secondary structure upon membrane binding and concurrent alterations in lipid chain fluidity, providing a detailed picture of the membrane disruption process. osti.govnih.gov

Advanced Fluorescence Microscopy for this compound Localization

Advanced fluorescence microscopy is an indispensable methodology for visualizing the spatial distribution of proteins within cells and tissues. In this compound research, these techniques have been crucial for determining its cellular and subcellular location, providing context for its biological function.

Immunohistochemistry and immunocytochemistry studies, which use antibodies specific to this compound, have definitively identified the primary location of the this compound peptide in the Mediterranean mussel, Mytilus galloprovincialis. The protein is predominantly found in immune cells known as hemocytes. nih.govnih.gov Further analysis at the subcellular level revealed a distinct cytoplasmic expression pattern. nih.gov Specifically, this compound is often observed to be associated with vacuoles or cytoplasmic granules within the hemocytes. nih.govresearchgate.net This localization is consistent with the function of an antimicrobial peptide, suggesting it is stored in these compartments, ready for deployment against pathogens that have been phagocytosed by the cell. mdpi.com

To further investigate its localization and behavior in a dynamic biological system, researchers have employed genetic tagging with fluorescent proteins. nih.govsemanticscholar.org Variants of this compound were fused with the enhanced Green Fluorescent Protein (eGFP), and these fusion proteins were expressed in a fish cell line (CHSE cells). nih.govsemanticscholar.org Live-cell imaging using fluorescence microscopy showed that while eGFP alone distributed homogeneously throughout the cell, the this compound-eGFP fusion protein was dispersed throughout the cytoplasm with a distinct granular appearance. nih.govsemanticscholar.org This observation suggests that the fusion protein accumulates in vesicular structures, which is consistent with the localization pattern observed in native mussel hemocytes and supports the hypothesis that this compound is processed through the secretory pathway for storage in granules. semanticscholar.org The use of fluorescent protein fusions is a powerful approach, though it is important to verify that the tag itself does not alter the protein's natural localization. nih.govresearchgate.net

MethodologySystemTargetObserved LocalizationCitation
Immunohistochemistry Mussel TissuesNative this compound ProteinPrimarily in circulating hemocytes, especially in gills. nih.gov
Immunocytochemistry Mussel HemocytesNative this compound ProteinCytoplasm, associated with vacuoles/granules. nih.govresearchgate.net
Fluorescence Microscopy Fish Cell Line (CHSE)This compound-eGFP Fusion ProteinDispersed in the cytoplasm with a granular appearance, suggesting accumulation in vesicles. nih.govsemanticscholar.org

Interactions of Myticin C with Complex Biological Systems

Myticin C Interactions with the Microbiome

Based on the available search results, specific detailed research findings on the direct interactions of this compound with the gut microbiome composition and function, or its biotransformation by microbial enzymes, are not extensively described. While mussels are filter feeders and interact with numerous marine microorganisms, the precise impact of this compound on their internal microbial communities or the enzymatic modification of this compound by these microbes was not a primary focus of the provided information.

Effects of this compound on Gut Microbiota Composition and Function

Information specifically detailing the effects of this compound on the composition and function of the gut microbiota was not found in the provided search results.

Biotransformation of this compound by Microbial Enzymes

Information regarding the biotransformation of this compound by microbial enzymes was not found in the provided search results.

This compound Influences on Host-Pathogen Interactions

This compound is recognized as a key component of the mussel's defense against pathogens, demonstrating both direct antimicrobial activities and the ability to modulate host immune responses. nih.gov Its expression is induced upon exposure to bacteria or viral mimics. nih.gov

Modulation of Host Immune Responses to Infection by this compound

This compound acts as an immune system modulator in mussels. nih.govresearchgate.net Studies have shown that overexpression of this compound can alter the expression of other immune-related genes in mussel hemocytes, including other antimicrobial peptides like Myticin B and Mytilin B, the C1q domain-containing protein MgC1q, and lysozyme (B549824). nih.govresearchgate.net This suggests a role in amplifying the mussel immune response. nih.gov this compound also exhibits chemotactic properties, attracting hemocytes, which are crucial immune cells in mussels. nih.govresearchgate.net This chemotactic activity, along with the induction of effector molecules, supports its proposed role as a cytokine-like molecule in the mussel immune response. nih.gov Transcriptomic analysis of hemocytes treated with this compound revealed the differential expression of genes related to the cytoskeleton, contraction, tissue integrity, and even pathways associated with vertebrate immune systems like T cell receptor signaling and Th1 and Th2 cell differentiation. This indicates that this compound can trigger complex cellular and signaling events within host immune cells.

Direct Anti-virulence Effects of this compound

This compound possesses direct antimicrobial activity against a range of pathogens, including bacteria and fungi. wikipedia.org Notably, this compound has demonstrated significant antiviral activity. nih.gov Recombinant this compound peptides have shown protection against fish viruses, including both enveloped and non-enveloped types, in fish cell lines. nih.govresearchgate.net This suggests that this compound's activity can extend across different species. Furthermore, this compound has shown antiviral activity against Ostreid herpesvirus 1 (OsHV-1), a major pathogen affecting oysters, and even against human herpesviruses, specifically HSV-1 and HSV-2. The antiviral effects against human herpesviruses appear to require cellular uptake of the peptide, potentially inhibiting intracellular viral replication events.

Future Research Trajectories and Translational Perspectives for Myticin C

Unexplored Biological Activities and Therapeutic Potential of Myticin C Analogues

While this compound's antimicrobial and antiviral activities are established, there is significant potential to explore further biological activities and develop therapeutic applications, particularly through the study of its analogues. The high nucleotide sequence variability of this compound suggests a diverse repertoire of molecules, the full functional spectrum of which remains to be elucidated encyclopedia.pubnih.govnih.govplos.org. Investigations into different isoforms and synthetic analogues could reveal enhanced or novel activities. For instance, studies on a reduced form of this compound (red-MytCc) have shown pH-dependent activity, suggesting that modifications can influence its functional properties and target specific environments nih.gov. The ability of this compound to exhibit antiviral activity across species, including against human herpesviruses, highlights its potential as a template for developing new antiviral agents encyclopedia.pubcsic.esnih.govresearchgate.net. Future research could focus on identifying specific structural motifs within this compound responsible for particular activities and using this knowledge to design synthetic peptides with optimized therapeutic profiles, potentially targeting a broader range of pathogens or modulating specific immune responses sbmu.ac.ir. The immunomodulatory properties observed, such as the ability to alter the expression of other immune-related genes, also warrant further investigation for potential therapeutic applications beyond direct antimicrobial effects nih.govplos.org.

Development of Novel Research Tools and Probes Based on this compound

The unique properties of this compound, including its expression pattern and interactions with pathogens and host cells, make it a valuable candidate for developing novel research tools. Antibodies against this compound have already been used in immunocytochemical and immunohistochemical analyses to study its localization in mussel tissues and hemocytes nih.govnih.gov. Further development could involve creating fluorescently labeled this compound or its active fragments to track its distribution, cellular uptake, and interactions with microbial membranes or host receptors in real-time. Recombinant expression systems, such as those using fish cell lines, have been instrumental in studying this compound's antiviral activity and could be further optimized for producing labeled peptides or variants for research purposes nih.govplos.orgresearchgate.net. Probes based on the highly variable nucleotide sequences could be developed to study the expression of specific this compound variants in different physiological or environmental conditions, offering insights into the functional significance of this variability nih.govnih.govplos.org. Tools to study the chemotactic properties of this compound could also be refined to better understand hemocyte recruitment and the inflammatory response in mussels nih.govmdpi.comnih.govnih.gov.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Mechanisms

A comprehensive understanding of this compound's mechanisms of action requires the integration of multi-omics data. Studies have already utilized transcriptomics and proteomics to investigate gene expression patterns and protein profiles in mussels under different conditions csic.esbiologists.com. Integrating genomics, transcriptomics, proteomics, and potentially metabolomics data can provide a holistic view of how this compound expression is regulated, how it interacts with other molecules in the immune system, and what downstream effects it has on cellular pathways during infection or injury mdpi.comnih.govdrugdiscoverynews.com. For example, transcriptomic analysis of hemocytes treated with this compound has revealed changes in the expression of immune-related genes, but a multi-omics approach could further elucidate the regulatory networks and protein interactions involved nih.govmdpi.com. Analyzing the diverse this compound variants at the genomic, transcriptomic, and proteomic levels within individual mussels could help correlate specific sequences with particular functions or levels of activity, shedding light on the biological significance of its polymorphism nih.govplos.org. This integrated approach can uncover complex interactions and pathways that would not be apparent from single-omics studies, providing a more complete picture of this compound's role in innate immunity and its potential therapeutic targets.

Ethical Considerations in Natural Product Research and Development Pertaining to this compound

Research and development involving natural products like this compound raise several ethical considerations. As this compound is derived from marine mussels, sustainable harvesting practices must be employed to ensure the long-term health of mussel populations and their ecosystems. This includes considering the potential impact of large-scale collection for research or commercial purposes. Ethical considerations also extend to the use of marine organisms in research, necessitating adherence to guidelines for animal welfare and minimizing harm researchgate.netresearchgate.net. If this compound or its analogues are developed into therapeutic agents for human or animal health, rigorous ethical standards for preclinical and clinical trials must be followed, including informed consent and minimizing risks to participants. Furthermore, the potential for commercialization of a compound derived from a natural resource raises questions of benefit sharing, particularly if traditional knowledge about the source organism exists. Ensuring equitable access to any resulting therapies and considering the broader societal impact of developing natural product-based drugs are also important ethical dimensions frontiersin.orgnih.gov.

Remaining Challenges and Open Questions in this compound Research

Despite significant progress, several challenges and open questions remain in this compound research. A major challenge is fully understanding the biological significance of the high nucleotide and presumed protein variability of this compound among individual mussels encyclopedia.pubnih.govnih.govplos.org. While it is hypothesized to be related to pathogen recognition or immune modulation, the specific roles of different variants are largely unknown. The precise mechanisms by which this compound exerts its diverse activities, particularly its antiviral and immunomodulatory effects, require further detailed investigation at the molecular level. The structure-function relationships of this compound and its various isoforms and modified forms need to be more thoroughly characterized to facilitate rational design of analogues with enhanced properties nih.govsbmu.ac.ir. The potential for this compound to act across species is promising, but the underlying mechanisms allowing it to interact with host cells and pathogens from different organisms warrant deeper study nih.govnih.gov. Finally, translating the potential of this compound into practical applications, whether as a therapeutic agent, a research tool, or in aquaculture, faces challenges related to production scale-up, stability, delivery methods, and regulatory approval.

Q & A

Table 1: Frameworks for Designing this compound Research Questions

FrameworkComponentsApplication ExampleEvidence Source
PICO Population, Intervention, Comparator, OutcomeComparing antimicrobial efficacy of this compound vs. standard antibiotics
FINER Feasible, Interesting, Novel, Ethical, RelevantAssessing novel this compound derivatives for drug development
PECO Population, Exposure, Comparator, OutcomeLongitudinal pharmacokinetic studies in murine models

Q. Table 2: Common Methodological Pitfalls and Solutions

PitfallSolutionEvidence Source
Low reproducibility of extraction yieldsStandardize solvent purity, temperature, and equipment calibration across labs
Inconsistent bioactivity metricsUse validated assay protocols (e.g., CLSI guidelines for antimicrobial testing)
Overinterpretation of computational dataValidate docking results with in vitro binding assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.